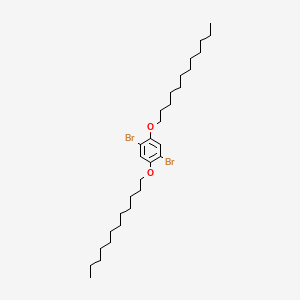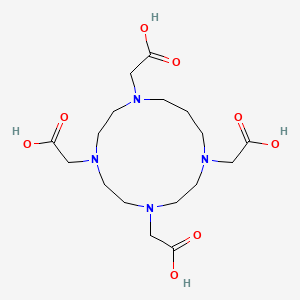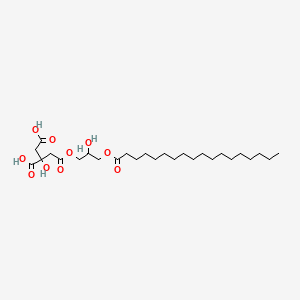
1,4-Dibromo-2,5-bis-dodecyloxy-benzene
Overview
Description
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is a chemical compound with the empirical formula C26H44Br2O2 and a molecular weight of 548.43 . It is a solid substance with a melting point of 72-76 °C .
Physical And Chemical Properties Analysis
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is a solid substance with a melting point of 72-76 °C . It has a molecular weight of 548.43 and its linear formula is (Br)2C6H2[O(CH2)9CH3]2 .Scientific Research Applications
Molecular Packing Interactions : Manfroni et al. (2021) studied derivatives of 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene, revealing significant differences in molecular packing interactions, such as C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. These findings are crucial for understanding the material's structural properties (Manfroni et al., 2021).
Polymer Synthesis : A study by Li et al. (1998) involved the preparation of polymers using 1,4-Dibromo-2,5-bis(dodecyloxy)benzene, demonstrating its role in polymer synthesis and its effect on properties like absorption spectra, emission spectra, and aggregation (Li et al., 1998).
High Molecular Weight Amphiphilic Polyphenylenes : Kandre et al. (2005) synthesized high-molecular-weight amphiphilic polyphenylenes using 1,4- and 1,3-dibromobenzenes, including derivatives of 1,4-Dibromo-2,5-bis(dodecyloxy)benzene. This research highlights its application in creating advanced polymer materials (Kandre et al., 2005).
Electroluminescent Materials : Kim and Lee (2002) used 1,4-Dibromo-2,5-bis(dodecyloxy)benzene to prepare a novel red-emitting polymer. This study is significant for the development of electroluminescent materials with potential applications in display technologies (Kim and Lee, 2002).
Supramolecular Architectures : Wang et al. (2008) fabricated hybrid supramolecular architectures using a compound similar to 1,4-Dibromo-2,5-bis-dodecyloxy-benzene, showcasing its utility in constructing complex molecular structures with potential applications in nanotechnology (Wang et al., 2008).
Safety and Hazards
This compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,4-dibromo-2,5-didodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVEAAQNNRASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468727 | |
| Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
CAS RN |
137436-30-7 | |
| Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-5,6-dihydrobenzo[h]cinnoline](/img/structure/B1625322.png)



![3-[3-(4-Morpholinyl)propoxy]benzaldehyde](/img/structure/B1625328.png)


![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)
![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)
